

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by LWY713 Treatment

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Compound of Interest

Compound Name: LWY713

Cat. No.: B12379227

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Introduction

LWY713 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade Fms-like tyrosine kinase 3 (FLT3).[1] In acute myeloid leukemia (AML) cells harboring an internal tandem duplication (ITD) mutation in the FLT3 gene (FLT3-ITD), such as the MV4-11 cell line, **LWY713** has been shown to induce potent degradation of the FLT3 protein. This degradation inhibits downstream signaling pathways, suppresses cell proliferation, causes cell cycle arrest at the G0/G1 phase, and ultimately leads to apoptosis (programmed cell death).[1]

These application notes provide a detailed protocol for the analysis of apoptosis in AML cells treated with **LWY713** using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells, providing robust data on the pro-apoptotic efficacy of **LWY713**.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.

Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC or APC) to identify early apoptotic cells.

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus. By using both Annexin V and PI, one can distinguish between different cell populations:

- Annexin V- / PI- : Live cells
- Annexin V+ / PI- : Early apoptotic cells
- Annexin V+ / PI+ : Late apoptotic or necrotic cells
- Annexin V- / PI+ : Necrotic cells (due to primary necrosis)

Data Presentation

The following table summarizes the quantitative data from a representative experiment analyzing apoptosis in MV4-11 cells treated with varying concentrations of **LWY713** for 48 hours. The data demonstrates a clear dose-dependent increase in the percentage of apoptotic cells.

LWY713 Concentration (nM)	% Viable Cells (Annexin V- / PI-)	% Early Apoptotic Cells (Annexin V+ / PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)	Total Apoptotic Cells (%)
0 (Vehicle Control)	95.2 ± 2.1	2.5 ± 0.8	2.3 ± 0.7	4.8 ± 1.5
1	85.6 ± 3.5	8.9 ± 1.2	5.5 ± 0.9	14.4 ± 2.1
10	62.3 ± 4.2	25.4 ± 2.8	12.3 ± 1.5	37.7 ± 4.3
100	25.1 ± 3.8	48.7 ± 5.1	26.2 ± 3.3	74.9 ± 8.4

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents

- MV4-11 cells (or other suitable FLT3-ITD positive AML cell line)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **LWY713** (stock solution in DMSO)
- Dimethyl sulfoxide (DMSO, vehicle control)
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
- 6-well tissue culture plates
- Flow cytometer

Cell Culture and LWY713 Treatment

- Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Seed the cells at a density of 2×10^5 cells/mL in 6-well plates.
- Prepare serial dilutions of **LWY713** in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
- Treat the cells with the desired concentrations of **LWY713** (e.g., 0, 1, 10, 100 nM) for the desired time period (e.g., 48 hours).

Annexin V/PI Staining Procedure

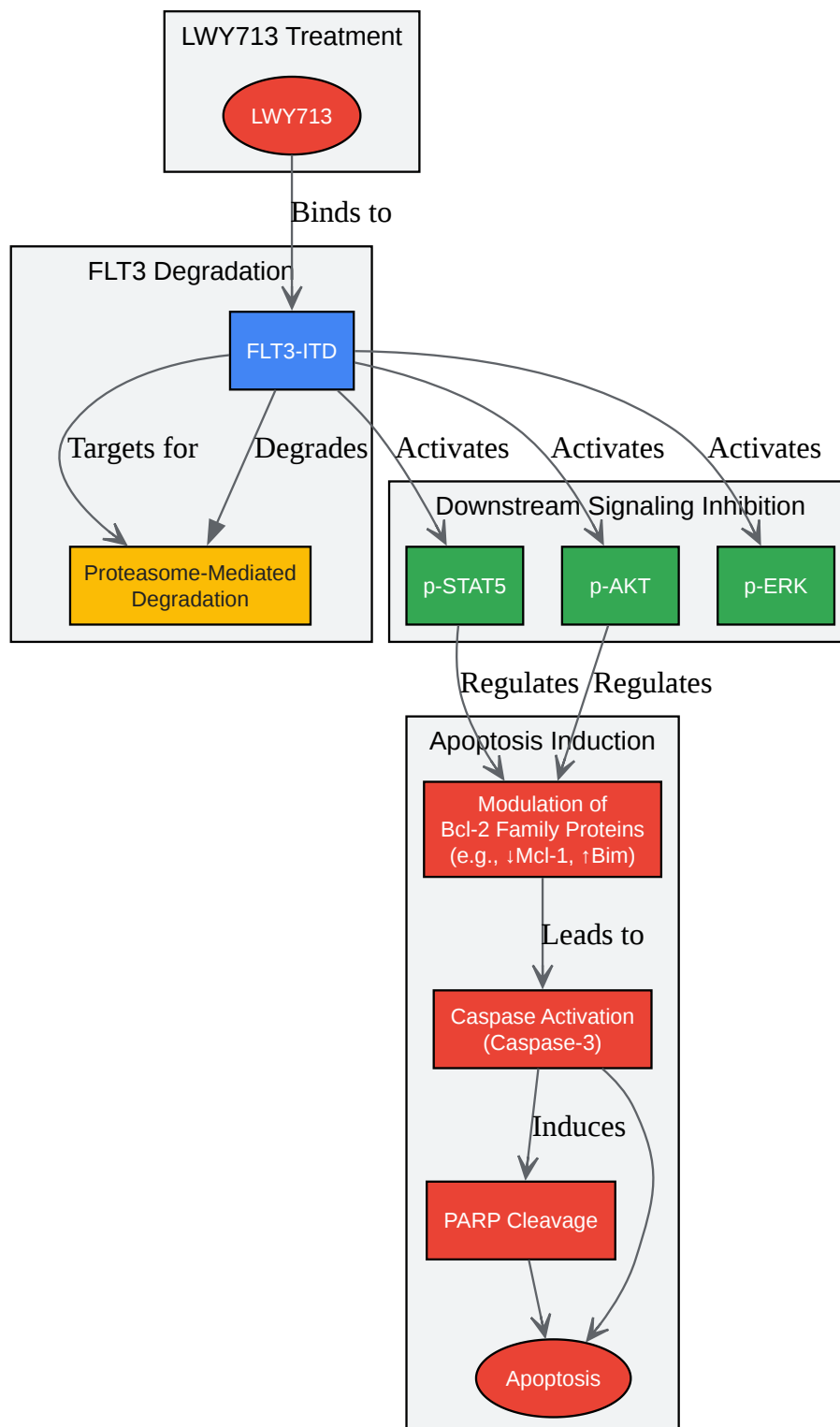
- After the treatment period, collect the cells (including any floating cells) from each well and transfer them to flow cytometry tubes.
- Centrifuge the cells at 300 x g for 5 minutes at room temperature.
- Discard the supernatant and wash the cells once with 1 mL of cold PBS.
- Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
- Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.
- Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
- Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
- After incubation, add 400 µL of 1X Binding Buffer to each tube.
- Analyze the samples on a flow cytometer within one hour of staining.

Flow Cytometry Analysis

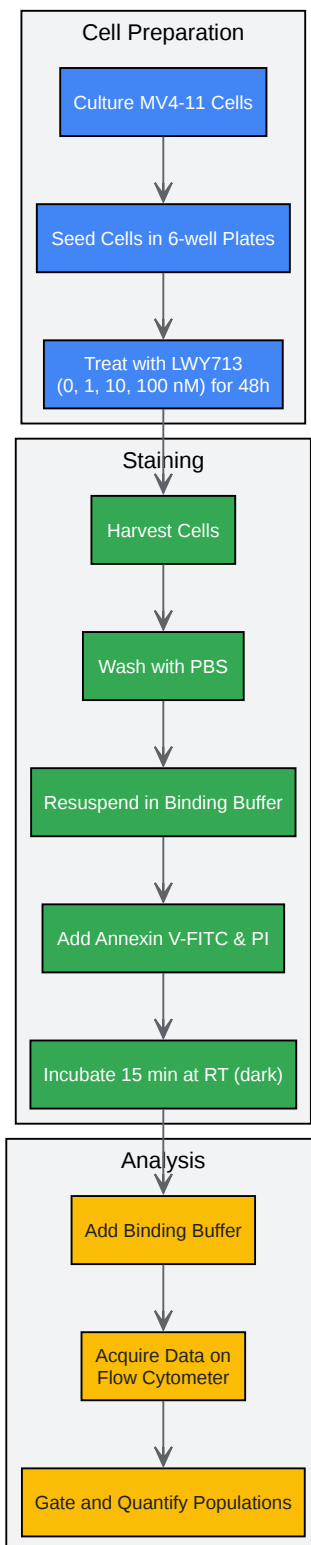
- Set up the flow cytometer with appropriate voltage and compensation settings using unstained and single-stained controls.
- Acquire data for at least 10,000 events per sample.
- Create a dot plot of FITC (Annexin V) versus PI.
- Gate the populations corresponding to viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.
- Quantify the percentage of cells in each gate.

Mandatory Visualizations

LWY713-Induced Apoptotic Signaling Pathway

[Click to download full resolution via product page](#)Caption: Signaling pathway of **LWY713**-induced apoptosis.

Flow Cytometry Experimental Workflow

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Caption: Experimental workflow for apoptosis analysis.

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References

- 1. Discovery of LWY713 as a potent and selective FLT3 PROTAC degrader with in vivo activity against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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